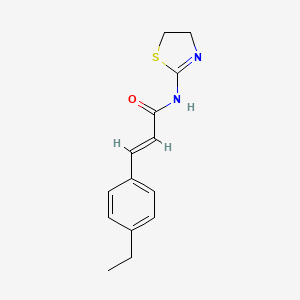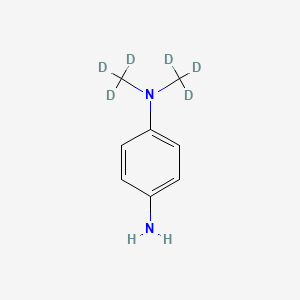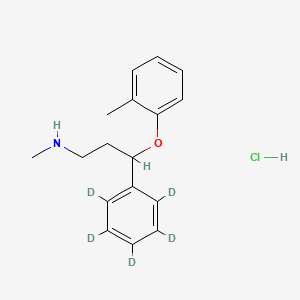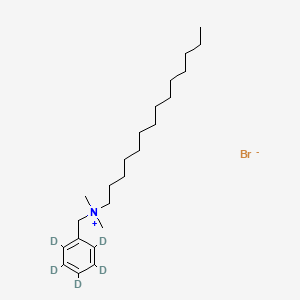
ML-243
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
ML243 primarily targets breast cancer stem cells (CSCs) . These cells are a subpopulation within tumors that possess characteristics associated with normal stem cells, specifically the ability to give rise to all cell types found in a particular cancer sample .
Mode of Action
ML243 interacts with its target, the breast CSCs, by selectively inhibiting their growth . It has been found to have a 32-fold greater selective inhibition in the breast CSC-like cell line HMLE_shECad than the control cell line HMLE_shGFP .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body. Its stability in human plasma and in glutathione solution indicates good metabolic stability .
Result of Action
The primary result of ML243’s action is the selective eradication of breast CSCs in heterogeneous cancer cell populations . This leads to a decrease in the growth and proliferation of these cells, potentially slowing the progression of breast cancer.
Action Environment
The action of ML243 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the conditions under which it is stored . Additionally, the compound’s action can be influenced by the specific cellular environment of the breast CSCs, including factors such as the presence of other cell types, the availability of nutrients, and the pH of the environment .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du ML243 implique la réaction du 4-éthylbenzaldéhyde avec la thiosemicarbazide pour former l'intermédiaire 4-éthylphénylthiosemicarbazone.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le ML243 ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec des optimisations pour la production à plus grande échelle. Cela comprend l'utilisation d'équipements de synthèse automatisés et des mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le ML243 subit principalement des réactions de substitution en raison de la présence des groupes fonctionnels thiazole et acrylamide. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement des températures douces et des solvants comme le diméthylsulfoxyde (DMSO).
Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés thiazoliques substitués, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels sur la partie acrylamide .
Applications de recherche scientifique
Le ML243 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé d'outil pour étudier les propriétés et les réactions des dérivés thiazoliques et acrylamides.
Biologie : Employé dans la recherche sur les cellules souches cancéreuses pour comprendre leur biologie et développer des thérapies ciblées.
Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement des cancers en ciblant sélectivement les cellules souches cancéreuses.
Industrie : Utilisé dans le développement de nouvelles entités chimiques et de candidats médicaments avec une sélectivité et une efficacité améliorées
Mécanisme d'action
Le ML243 exerce ses effets en inhibant sélectivement les cellules souches cancéreuses. Il y parvient en interférant avec le processus de transition épithéliale-mésenchymateuse, qui est crucial pour le maintien et la prolifération des cellules souches cancéreuses. Le composé se lie à des cibles moléculaires spécifiques impliquées dans cette voie, conduisant à l'éradication sélective de ces cellules sans affecter les cellules normales .
Applications De Recherche Scientifique
ML243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the properties and reactions of thiazole and acrylamide derivatives.
Biology: Employed in research on cancer stem-like cells to understand their biology and develop targeted therapies.
Medicine: Investigated for its potential therapeutic applications in treating cancers by selectively targeting cancer stem-like cells.
Industry: Utilized in the development of new chemical entities and drug candidates with improved selectivity and efficacy
Comparaison Avec Des Composés Similaires
Composés similaires
ICG-001 : Un autre inhibiteur des cellules souches cancéreuses, mais avec un mécanisme d'action différent ciblant la voie de signalisation Wnt/β-caténine.
EF-24 : Un analogue de la curcumine avec des propriétés anticancéreuses, mais moins sélectif pour les cellules souches cancéreuses que le ML243.
TOFA : Un inhibiteur de l'acétyl-CoA carboxylase, utilisé dans la recherche sur le cancer mais avec un éventail plus large de cibles
Unicité
Le ML243 se distingue par sa forte sélectivité pour les cellules souches cancéreuses et sa capacité à éradiquer sélectivement ces cellules dans des populations hétérogènes de cellules cancéreuses. Cette sélectivité est significativement plus élevée par rapport aux autres composés similaires, ce qui fait du ML243 un outil précieux dans la recherche sur le cancer et le développement thérapeutique potentiel .
Propriétés
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJBAFNMHPGBV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn from the studies about the importance of analytical method validation in pharmaceutical research?
A1: The paper on "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR SIMULTANEOUS ESTIMATION OF ZALTOPROFEN AND PARACETAMOL IN COMBINED DOSAGE FORM" [] highlights the crucial role of analytical method validation in pharmaceutical research. It emphasizes the need for accuracy, precision, and specificity in quantifying drug content, ensuring the reliability of research findings and product quality. This knowledge is directly applicable to studying ML243, where validated analytical methods would be essential for characterizing its properties and monitoring its presence in various matrices.
Q2: How can understanding the pharmacokinetics and pharmacodynamics of other drugs inform the potential research directions for ML243?
A2: The study on the "Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants" [] provides a clear example of how understanding drug behavior in the body is crucial for determining effective dosage ranges and potential therapeutic applications. Similarly, for ML243, research focusing on its absorption, distribution, metabolism, and excretion (ADME) would be essential. Understanding these pharmacokinetic parameters will be crucial in guiding future research into potential therapeutic applications of ML243.
Q3: Why are studies focusing on biomarkers and diagnostics important, and how can they be relevant to the research of ML243?
A3: The research on "Circulating MKRN3 Levels Decline Prior to Pubertal Onset and Through Puberty: A Longitudinal Study of Healthy Girls" [] demonstrates the value of identifying biomarkers to track biological processes and potentially predict disease onset. Applying this concept to ML243, future research could explore potential biomarkers that correlate with its activity or efficacy. Identifying such biomarkers could provide valuable tools for monitoring treatment response or understanding the compound's mechanism of action.
Q4: The studies mention "residual volume." What does this term mean in a medical context, and how is it relevant to the research presented?
A4: "Residual volume" in the context of the paper "Voiding Dysfunction after the Tension-Free Vaginal Tape Procedure" [] refers to the amount of urine left in the bladder after urination. It's a crucial parameter for assessing bladder function and diagnosing voiding dysfunction. While not directly related to ML243, this concept highlights the importance of considering potential side effects and complications in any medical intervention or drug treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)




